molecular formula C67H87N15O14 B035494 H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 CAS No. 109212-72-8

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2

カタログ番号 B035494
CAS番号: 109212-72-8
分子量: 1326.5 g/mol
InChIキー: SBSGAKKSUHYFOA-KDICMADCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2, commonly referred to as DPV-001, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. DPV-001 is a cyclic peptide consisting of 11 amino acids that has been synthesized using solid-phase peptide synthesis. In

作用機序

The mechanism of action of DPV-001 is not fully understood. However, it is believed to act on the opioid receptor system, specifically the mu-opioid receptor. DPV-001 has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DPV-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. DPV-001 has also been shown to inhibit the growth of cancer cells in vitro. Additionally, DPV-001 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of DPV-001 is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in lab experiments. Additionally, DPV-001 has a low toxicity profile, making it a safer alternative to traditional painkillers. However, one of the limitations of DPV-001 is its stability. DPV-001 is prone to degradation, which can affect its potency and efficacy.

将来の方向性

There are several future directions for research on DPV-001. One area of research is the optimization of the synthesis method to improve the stability and potency of the peptide. Another area of research is the development of novel formulations of DPV-001, such as nanoparticles or liposomes, to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DPV-001 and its potential therapeutic applications in various diseases.
In conclusion, DPV-001 is a promising cyclic peptide that has shown potential therapeutic applications in reducing pain and inflammation and inhibiting cancer cell growth. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.

合成法

DPV-001 has been synthesized using solid-phase peptide synthesis, a widely used method for the synthesis of peptides. The synthesis process involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be easily scaled up for large-scale production. The final product is a cyclic peptide that is purified using high-performance liquid chromatography.

科学的研究の応用

DPV-001 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. DPV-001 has been studied in various animal models, including mice and rats, and has shown promising results in reducing pain and inflammation.

特性

IUPAC Name

(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSGAKKSUHYFOA-KDICMADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H87N15O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。